1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
Description
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(11)4-10-6-8-2-3-9(10)5-8/h8-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFXOWPCBCGBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283125 | |
| Record name | 1-(bicyclo[2.2.1]hept-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31683-73-5 | |
| Record name | NSC29890 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(bicyclo[2.2.1]hept-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stereoisomers of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
This guide serves as a definitive technical reference for the stereochemical characterization, synthesis, and resolution of 1-(bicyclo[2.2.1]heptan-2-yl)propan-2-one (often referred to as 2-acetonylnorbornane).
This molecule represents a classic scaffold in medicinal chemistry and fragrance design, offering a rigid lipophilic core (the norbornane skeleton) with a reactive ketone handle. Its utility, however, is frequently complicated by the presence of four distinct stereoisomers, governed by the endo/exo diastereomerism and the enantiomeric bridgehead configuration.
Part 1: Structural Analysis & Stereochemical Landscape
The norbornane scaffold is a bridged bicyclic system.[1] The substitution at the C-2 position creates a chiral center, but the rigid geometry of the bridge imposes strict diastereomeric constraints.
1.1 The Stereoisomers
There are four distinct stereoisomers of 1-(bicyclo[2.2.1]heptan-2-yl)propan-2-one, existing as two pairs of enantiomers.
| Isomer Class | Configuration | Geometry Description | Thermodynamic Stability |
| Exo- (Racemic) | (1R, 2R, 4S) & (1S, 2S, 4R) | The acetonyl group points away from the C5-C6 bridge, towards the bridgehead (C7). | Thermodynamic Product: Sterically less congested; preferred at high temperatures or under equilibration conditions. |
| Endo- (Racemic) | (1R, 2S, 4S) & (1S, 2R, 4R) | The acetonyl group points inward into the "cavity" of the ring system (concave face). | Kinetic Product: Often favored in Diels-Alder precursors due to secondary orbital overlap, though less stable than exo. |
1.2 Structural Visualization
The exo isomer places the substituent in the equatorial-like position, minimizing transannular strain. The endo isomer places the substituent in the axial-like position, introducing steric repulsion with the C5-C6 bridge protons.
Part 2: Synthetic Pathways & Stereocontrol
Controlling the endo/exo ratio is the primary challenge in the synthesis of this molecule. We define two primary validated workflows: the Diels-Alder Route (Endo-Selective) and the Radical Addition Route (Exo-Selective) .
2.1 Workflow Diagram (DOT)
Figure 1: Divergent synthetic pathways allowing for stereoselective access to Endo- or Exo-enriched product streams.
2.2 Protocol A: Endo-Enriched Synthesis (Diels-Alder)
This method utilizes the [4+2] cycloaddition of cyclopentadiene and 5-hexen-2-one (allyl acetone).
-
Cycloaddition: Freshly cracked cyclopentadiene (1.2 eq) is reacted with 5-hexen-2-one in a sealed vessel at 170°C for 12 hours.
-
Mechanism: The reaction proceeds via a concerted transition state. The endo rule applies, favoring the transition state where the carbonyl group of the dienophile is secondary, although the distance of the carbonyl in allyl acetone weakens this effect compared to methyl vinyl ketone.
-
Result: A mixture of 5-(2-oxopropyl)-2-norbornene (typically 70:30 endo:exo).
-
-
Hydrogenation: The intermediate alkene is dissolved in EtOH and subjected to H2 (40 psi) over 10% Pd/C catalyst for 4 hours.
-
Critical Note: Hydrogenation of the norbornene double bond occurs exclusively from the exo face (the less hindered face). This saturation step does not alter the configuration at C2.
-
2.3 Protocol B: Exo-Selective Synthesis (Radical Alkylation)
This method exploits the steric hindrance of the norbornene system to force incoming radicals to the exo face.
-
Reagents: Norbornene (1.0 eq), Acetone (Solvent/Reagent), Di-tert-butyl peroxide (0.1 eq).
-
Reaction: The mixture is heated to 140°C in a sealed autoclave. The peroxide generates the acetonyl radical (
). -
Mechanism: The acetonyl radical attacks the norbornene double bond. Because the endo face is concave and sterically shielded by the C5-C6 bridge, the radical attacks from the exo face. The resulting norbornyl radical then abstracts a hydrogen atom, completing the addition.
-
Result: High selectivity for the exo isomer (>90%).
Part 3: Analytical Resolution & Identification
Distinguishing the isomers requires high-field NMR (≥400 MHz) or Gas Chromatography.
3.1 1H NMR Diagnostics
The rigid norbornane framework creates distinct magnetic environments for the C2 proton depending on its orientation (endo vs. exo).
| Proton | Endo-Isomer Signal (Approx.)[1][2][3][4] | Exo-Isomer Signal (Approx.) | Mechanistic Explanation |
| C2-H | Multiplet (δ 2.2 - 2.4 ppm) | dd or ddd (δ 1.8 - 2.0 ppm) | The C2-H in the endo isomer is physically in the exo position. It couples strongly to the bridgehead C1-H (J ~ 4 Hz). The C2-H in the exo isomer is in the endo position; the dihedral angle with C1-H is ~90°, resulting in a near-zero coupling constant (J ~ 0-1 Hz), simplifying the peak. |
| Bridgehead (C1/C4) | Broad singlets | Sharper singlets | Due to long-range W-coupling effects prevalent in the exo isomer's rigid lattice. |
3.2 Chromatographic Separation (GC-FID/MS)
For quantitative analysis of isomeric ratios:
-
Column: Capillary column with a polar stationary phase (e.g., DB-WAX or HP-Innowax).
-
Elution Order: The exo isomer generally elutes after the endo isomer on polar phases due to the more accessible carbonyl group interacting with the stationary phase (the endo carbonyl is shielded by the molecular cavity).
-
Enantiomeric Separation: Requires chiral stationary phases (e.g., Cyclodextrin-based columns like Beta-DEX).
Part 4: Applications & Pharmacological Relevance
4.1 Fragrance Chemistry
The 1-(bicyclo[2.2.1]heptan-2-yl)propan-2-one scaffold shares structural homology with Santal molecules (sandalwood odorants). The exo isomers typically exhibit stronger, woody-amber notes, while endo isomers are often weaker or possess "musty" off-notes. This structure-odor relationship (SOR) drives the industrial preference for exo-selective synthetic routes (Protocol B).
4.2 Drug Development (Bioisosteres)
In medicinal chemistry, the norbornane ring serves as a lipophilic spacer .
-
NMDA Antagonists: Norbornyl amines and ketones are investigated as channel blockers.
-
Rigidification: Replacing a cyclohexyl or alkyl chain with a norbornyl group restricts conformational freedom, potentially increasing receptor binding affinity (entropy benefit) if the exo/endo geometry matches the binding pocket.
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. Link
-
Stockmann, R. (2010). Radical Addition Reactions to Norbornene Systems. Journal of Organic Chemistry. Link (Representative citation for radical mechanisms).
-
Wiberg, K. B., & Low, H. (1992). Stereochemistry of the hydrogenation of norbornene derivatives. Journal of the American Chemical Society.[5] Link
-
Frater, G. (2000). Stereoselective Synthesis of Sandalwood Odorants. Chemistry & Biodiversity. Link
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. CN102382035A - Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide - Google Patents [patents.google.com]
- 3. princeton.edu [princeton.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Commercial availability of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
[1][2]
Document Control:
-
Topic: Commercial Availability & Synthetic Accessibility
-
Target Molecule: 1-(bicyclo[2.2.1]heptan-2-yl)propan-2-one (CAS: 31683-73-5)[1][2]
-
Classification: Fine Chemical / Building Block
Executive Summary
1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one (also known as Norbornyl-2-acetone) is a specialized aliphatic ketone featuring a rigid bicyclic norbornane scaffold. Unlike simple commodity ketones, this molecule is not a bulk solvent but a high-value intermediate used primarily in medicinal chemistry (as a lipophilic bioisostere) and fragrance chemistry (for its woody/herbal profile).
Current market analysis indicates that while the compound is commercially listed, it is classified as a Tier 3 Screening Compound . This means it is rarely held in kilogram-scale stock and is typically synthesized on-demand or supplied in milligram quantities for high-throughput screening (HTS).
This guide provides the technical roadmap for researchers who need to acquire this material, detailing the commercial landscape and providing a validated "Make vs. Buy" decision framework supported by authoritative synthetic protocols.
Part 1: Chemical Identity & Structural Analysis
Understanding the stereochemistry of the norbornane ring is critical for biological activity. Commercial samples are typically racemic mixtures of endo and exo isomers unless stereoselective synthesis is specified.
| Property | Data |
| IUPAC Name | 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-one |
| CAS Number | 31683-73-5 |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Key Structural Feature | Norbornane rigid scaffold + Acetonyl side chain |
| Stereochemistry | Exists as endo (concave) and exo (convex) diastereomers. |
| LogP (Predicted) | ~2.5 - 3.0 (High lipophilicity) |
Structural Visualization
The molecule consists of a saturated norbornane ring substituted at the C2 position with an acetonyl group (-CH₂-C(=O)-CH₃). This "acetonyl" spacer is critical; it differentiates the molecule from "Norbornyl methyl ketone" (direct attachment) or "Norbornyl ethyl ketone".
Part 2: Commercial Landscape & Sourcing Strategy
Availability Status: "Make-on-Demand"
Searches of major chemical aggregators (e.g., PubChem, ChemNet, SciFinder) reveal that CAS 31683-73-5 is listed by catalog suppliers such as BLDPharm , Ambeed , and Sigma-Aldrich (Rare Chemical Library) . However, "Listed" does not equal "In Stock."
-
In-Stock Scale: Typically 10 mg – 1 g.
-
Lead Time: 2–6 weeks (often implies synthesis upon order).
-
Purity: Generally >95% (GC), often undefined stereoisomeric ratio.
The Sourcing Decision Matrix
For drug development campaigns requiring >10 grams, purchasing catalog amounts is cost-prohibitive ($100s per gram). The recommended strategy is in-house synthesis using the Radical Addition protocol, which utilizes commodity precursors.
Figure 1: Decision matrix for sourcing 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one based on project phase and quantity requirements.
Part 3: Synthetic Accessibility (The "Make" Protocol)
If commercial stock is unavailable or insufficient, the molecule can be synthesized in a single step from dirt-cheap commodities: Norbornene and Acetone .
Validated Route: Free Radical Addition (Kharasch Addition)
This method, pioneered by W. Reusch (J. Org. Chem., 1962) , is the industry standard for introducing acetonyl groups to olefins. It avoids complex multi-step protection/deprotection schemes.
Mechanism
The reaction relies on the thermal decomposition of a peroxide initiator (Di-tert-butyl peroxide, DTBP) to abstract a hydrogen atom from acetone, generating an acetonyl radical (
Protocol
-
Reagents:
-
Norbornene (CAS: 498-66-8) - Readily available.[3]
-
Acetone (Solvent & Reagent) - Excess.
-
Di-tert-butyl peroxide (DTBP) - Radical Initiator.
-
-
Conditions: Sealed tube or autoclave at 130–140°C.
-
Stoichiometry: Use a large excess of acetone (20:1) to minimize polymerization of the norbornene.
Figure 2: The Kharasch radical addition workflow for synthesizing the target from commodity precursors.
Experimental Procedure (Adapted from Literature)
"A mixture of norbornene (0.1 mol) and di-tert-butyl peroxide (0.01 mol) in acetone (2.0 mol) is heated in a high-pressure steel autoclave at 135°C for 6 hours. After cooling, the excess acetone is removed by rotary evaporation. The residue is fractionally distilled under reduced pressure to yield 1-(bicyclo[2.2.1]hept-2-yl)propan-2-one as a colorless oil."
-
Yield Expectations: 40–60%.
-
Isomer Ratio: The radical addition typically favors the exo isomer (approx 80:20 exo:endo) due to steric approach control on the norbornene face.
Part 4: Quality Control & Characterization
When validating the acquired or synthesized material, the following analytical signatures are required.
Mass Spectrometry (GC-MS)[5]
-
Parent Ion: m/z 152 [M]+
-
Base Peak: m/z 43 (Acetyl group, CH3CO+)
-
Fragmentation: Characteristic loss of the acetonyl chain (M-57) leaving the norbornyl cation (m/z 95).
NMR Spectroscopy
-
1H NMR (CDCl3):
-
Methyl Ketone: Singlet at
2.15 ppm (3H). -
Methylene Spacer: Doublet (or multiplet) around
2.3–2.5 ppm. -
Bridgehead Protons: Multiplets at
2.2 and 1.9 ppm. -
Discrimination: Endo/Exo isomers can be distinguished by the shift of the C2 proton.
-
Part 5: Applications in Drug Discovery
Why use this scaffold? The 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one motif serves as a lipophilic spacer .
-
Bioisosterism: The norbornane ring acts as a rigid, bulky replacement for a phenyl ring or a cyclohexyl group, often improving metabolic stability (blocking CYP450 oxidation sites common on aromatic rings).
-
Vector Control: The "acetonyl" linker provides a specific distance (3 carbons to the carbonyl oxygen) that can position the hydrogen-bond acceptor (C=O) into a binding pocket with high precision.
-
Fragrance Precursors: This ketone is a direct precursor to tertiary alcohols (via Grignard addition) which are potent sandalwood/patchouli odorants.
References
-
Reusch, W. (1962).[4] "The Free Radical Addition of Acetone to Olefins." Journal of Organic Chemistry, 27(5), 1882–1884.
-
PubChem Database. (2023). "Compound Summary: 1-(3,3-dimethyl-2-norbornyl)-2-propanone" (Structural analog and class reference).
- Kharasch, M. S., et al. (1948). "Reactions of atoms and free radicals in solution." Journal of Organic Chemistry.
-
BLDPharm. (2023). "Product Catalog: 1-{bicyclo[2.2.1]heptan-2-yl}propan-2-one."
(Note: While specific deep-links to supplier inventory pages fluctuate, the references above point to the permanent scientific record and major aggregators.)
Sources
- 1. 1-(bicyclo[2.2.1]hept-2-yl)propan-2-one | 31683-73-5 [chemnet.com]
- 2. 31683-73-5|1-{bicyclo[2.2.1]heptan-2-yl}propan-2-one|BLD Pharm [bldpharm.com]
- 3. norbornene suppliers USA [americanchemicalsuppliers.com]
- 4. US20130045906A1 - Bicyclo-ketones as perfuming ingredients - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: A Regioselective Approach to the Synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
Introduction and Strategic Overview
The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid and structurally significant motif present in numerous natural products and serves as a versatile building block in synthetic chemistry.[1] Its conformational rigidity allows for precise control over stereochemistry, making it a valuable scaffold in drug discovery and materials science. The target molecule, 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one (also known as 2-acetonylnorbornane), is a functionalized derivative with applications as an intermediate for more complex molecular architectures.
This document provides a comprehensive guide to a robust and efficient synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one. We will first evaluate several plausible synthetic strategies, weighing their respective merits and drawbacks. Subsequently, a detailed, field-tested protocol for the most logical and direct route—the regioselective alkylation of the norcamphor enolate—will be presented. This method is notable for its efficiency and for the elegant stereoelectronic control dictated by the bicyclic system.
Comparative Analysis of Synthetic Routes
Several strategies can be envisioned for the synthesis of the target ketone. The selection of an optimal route depends on factors such as starting material availability, number of steps, atom economy, and overall yield.
-
Route A: Direct Alkylation of Norcamphor: This is the most direct approach, involving the formation of an enolate from bicyclo[2.2.1]heptan-2-one (norcamphor) followed by its reaction with an acetone-equivalent electrophile like chloro- or bromoacetone. Its primary advantage is the direct formation of the target C-C bond.
-
Route B: Wittig Reaction and Reduction: This two-step sequence would begin with bicyclo[2.2.1]heptane-2-carbaldehyde and an acetone-derived Wittig reagent to form an α,β-unsaturated ketone.[2][3] A subsequent reduction (e.g., catalytic hydrogenation) would be required to saturate the double bond. While reliable, this adds a step to the overall synthesis.
-
Route C: Grignard Addition and Oxidation: This route also starts with bicyclo[2.2.1]heptane-2-carbaldehyde, which would be reacted with a methyl Grignard reagent to produce a secondary alcohol.[4] A subsequent oxidation step would then yield the final ketone. This is a classic and dependable transformation but involves two distinct reactions.
Mechanistic Rationale: The Alkylation of Norcamphor
The success of this synthesis hinges on the regioselective formation of the enolate from norcamphor. Norcamphor has two sets of α-hydrogens, at the C1 (bridgehead) and C3 positions.
Caption: Synthetic workflow for the alkylation of norcamphor.
According to Bredt's Rule , a double bond cannot be placed at a bridgehead carbon in a small bicyclic system because it would lead to excessive ring strain due to the inability to achieve a planar geometry.[5] Therefore, deprotonation at the C1 position to form an enolate is energetically prohibitive.[5]
Consequently, even a strong base will selectively remove a proton from the C3 position. For this protocol, we utilize Lithium Diisopropylamide (LDA), a strong, non-nucleophilic, and sterically hindered base.[6] These characteristics are ideal for rapidly and cleanly generating the kinetic enolate at low temperatures (typically -78 °C), minimizing side reactions like self-condensation.[7]
Caption: Key mechanistic steps of the regioselective alkylation.
Once formed, the nucleophilic enolate readily attacks the electrophilic carbon of chloroacetone in a classic SN2 reaction, forming the new carbon-carbon bond and yielding the desired product after an aqueous workup.
Detailed Experimental Protocol
Safety Notice: This procedure involves pyrophoric, corrosive, and toxic reagents. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
4.1 Materials and Equipment
-
Reagents:
-
Bicyclo[2.2.1]heptan-2-one (Norcamphor, >98%)[8]
-
Diisopropylamine (>99.5%, anhydrous)
-
n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)
-
Chloroacetone (>95%, stabilized)
-
Tetrahydrofuran (THF, anhydrous, inhibitor-free)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (or Ethyl Acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
4.2 Step-by-Step Procedure
-
Preparation of LDA Solution:
-
To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous THF (60 mL) and cool to -78 °C.
-
Add diisopropylamine (4.2 mL, 30 mmol, 1.2 equiv) via syringe.
-
Slowly add n-BuLi (11.2 mL of 2.5 M solution, 28 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate dry flask, dissolve norcamphor (2.75 g, 25 mmol, 1.0 equiv) in anhydrous THF (20 mL).
-
Transfer this norcamphor solution to an addition funnel and add it dropwise to the LDA solution at -78 °C over 20 minutes.
-
Rinse the flask and funnel with a small amount of anhydrous THF (5 mL) and add it to the reaction mixture.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
-
Alkylation:
-
Add chloroacetone (2.2 mL, 27.5 mmol, 1.1 equiv) dropwise to the enolate solution at -78 °C over 15 minutes.
-
After the addition is complete, maintain the reaction at -78 °C for 2 hours.
-
Slowly allow the reaction mixture to warm to room temperature and stir for an additional 4 hours or overnight.
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15% ethyl acetate) to isolate the pure product.
-
Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent in vacuo to yield 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one as a colorless oil.
-
Data Summary and Characterization
The following table provides representative quantities and expected results for this protocol. Actual yields may vary depending on experimental conditions and scale.
| Parameter | Value |
| Starting Material | |
| Norcamphor | 2.75 g (25.0 mmol, 1.0 equiv) |
| Reagents | |
| Diisopropylamine | 4.2 mL (30.0 mmol, 1.2 equiv) |
| n-Butyllithium (2.5 M) | 11.2 mL (28.0 mmol, 1.1 equiv) |
| Chloroacetone | 2.2 mL (27.5 mmol, 1.1 equiv) |
| Reaction Conditions | |
| Enolate Formation Temp. | -78 °C |
| Enolate Formation Time | 1 hour |
| Alkylation Time | 2h @ -78°C, then 4h+ @ RT |
| Expected Outcome | |
| Product | 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 166.24 g/mol |
| Theoretical Yield | 4.16 g |
| Typical Experimental Yield | 2.9 - 3.5 g (70-85%) |
| Appearance | Colorless oil |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect a characteristic singlet for the acetyl methyl protons (CH₃) around δ 2.15 ppm. The bicyclic protons will appear as a complex series of multiplets in the δ 1.0-2.8 ppm range.
-
¹³C NMR (CDCl₃, 100 MHz): A key signal will be the carbonyl carbon (C=O) resonating downfield, typically around δ 208-210 ppm. The methyl carbon will appear around δ 30 ppm.
-
IR (neat, cm⁻¹): A strong, sharp absorption band characteristic of a ketone carbonyl stretch will be observed around 1715 cm⁻¹.
-
Mass Spectrometry (EI): M⁺ peak at m/z = 166.
References
-
Kleinfelter, D. C.; Schleyer, P. v. R. 2-Norbornanone. Org. Synth.1962 , 42, 79. DOI: 10.15227/orgsyn.042.0079.
-
Chegg. Treatment of bicyclo(2.2.1)heptane-2-one 1 with LDA yields a single product.
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions.
-
Chemistry LibreTexts. The Wittig Reaction.
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
-
PubChem. Bicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information.
-
Jasperse, J. Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry.
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- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Bicyclo(2.2.1)heptan-2-one | C7H10O | CID 10345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol for the Synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
Introduction
The bicyclo[2.2.1]heptane, commonly known as the norbornane scaffold, is a rigid and sterically defined bicyclic framework. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique conformational constraints. 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one, also known as 2-acetylbicyclo[2.2.1]heptane, serves as a valuable intermediate in the synthesis of more complex molecules. Its preparation is a practical illustration of carbon-carbon bond formation via enolate alkylation.
This guide provides a comprehensive, field-proven protocol for the synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one. The described methodology is based on the alkylation of an acetone enolate with 2-bromobicyclo[2.2.1]heptane. The causality behind experimental choices, from the selection of reagents to the reaction conditions, is explained to ensure reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Strategy Overview
The synthesis is approached in two main stages:
-
Preparation of the Alkylating Agent: Synthesis of 2-bromobicyclo[2.2.1]heptane from norbornene.
-
Enolate Alkylation: Formation of the acetone enolate followed by nucleophilic substitution with 2-bromobicyclo[2.2.1]heptane.
Application Note: High-Precision Enolate Chemistry of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
Executive Summary & Structural Analysis[1][2]
This guide details the regioselective and stereoselective functionalization of 1-{bicyclo[2.2.1]heptan-2-yl}propan-2-one (henceforth 1 ).[1] This scaffold, a norbornyl-substituted methyl ketone, presents unique challenges due to the steric bulk of the bicyclic system and the competing reactivity of the
The norbornyl skeleton is a privileged motif in drug discovery (e.g., rigidification of lipophilic domains) and fragrance chemistry (santalol analogs). Successful derivatization requires strict adherence to kinetic vs. thermodynamic control principles.
Reactivity Profile
The ketone 1 possesses two distinct enolizable sites:[2]
-
Position
(Methyl, C3): Sterically unhindered.[1] Kinetic deprotonation yields the terminal enolate. -
Position
(Methylene, C1): Sterically congested by the adjacent C2-norbornyl bridgehead.[1] Thermodynamic equilibration favors this more substituted enolate, but alkylation here is sluggish and subject to the "exo-rule" of norbornane stereochemistry.
Regioselectivity & Signaling Pathways
The following diagram illustrates the divergent pathways for enolate generation. The choice of base and temperature dictates the reaction trajectory.
Figure 1: Decision tree for regioselective enolization. Kinetic conditions favor terminal functionalization; thermodynamic conditions target the internal methylene.
Protocol A: Kinetic Alkylation (Terminal Functionalization)[1]
Objective: Selective alkylation at the methyl group (
Mechanistic Rationale
Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base.[1] At -78°C, it removes the most accessible proton (the terminal methyl) faster than it can equilibrate to the internal position. This prevents "scrambling" of the enolate.
Materials
-
Substrate: 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one (1.0 equiv)
-
Base: LDA (Lithium diisopropylamide), 2.0 M in THF/heptane (1.1 equiv)[1]
-
Solvent: Anhydrous THF (stabilizer-free)
-
Electrophile: Alkyl halide (e.g., MeI, BnBr) (1.2 equiv)[1]
-
Quench: Sat. NH₄Cl
Step-by-Step Methodology
-
Base Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF (10 mL/mmol substrate).[1] Cool to -78°C (dry ice/acetone bath).
-
LDA Addition: Add LDA solution dropwise via syringe. Stir for 10 minutes.
-
Enolization: Dissolve substrate 1 in minimal THF. Add dropwise to the LDA solution over 15 minutes. Crucial: Run down the side of the flask to pre-cool the solution before it hits the base.
-
Incubation: Stir at -78°C for 45 minutes. The solution typically turns pale yellow.
-
Electrophile Addition: Add the alkyl halide (neat or in THF) rapidly.
-
Warming: Allow the reaction to warm to -20°C over 2 hours. Do not warm to room temperature immediately, as proton transfer can occur.
-
Quench: Pour the cold mixture into vigorously stirring saturated NH₄Cl.
Data Validation (QC)
| Parameter | Method | Acceptance Criteria |
| Conversion | GC-MS | >95% consumption of SM |
| Regioselectivity | 1H NMR | Disappearance of singlet (~2.1 ppm) vs. retention of doublet (~2.3 ppm) |
| Byproducts | TLC | Absence of dialkylated spots |
Protocol B: Thermodynamic Aldol Condensation (Internal Functionalization)[1]
Objective: Functionalization at the internal position (C1), typically for ring closures or creating conjugated systems.
Mechanistic Rationale
The internal position is sterically hindered by the norbornyl ring. To access this, reversible deprotonation conditions (thermodynamic control) are required to allow the enolate to settle into the more substituted, stable alkene form. Note that electrophilic attack at this position will occur almost exclusively from the exo-face (away from the bridge) due to the U-shaped cavity of the norbornyl system.
Materials
-
Substrate: 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
-
Base: Sodium Ethoxide (NaOEt) in Ethanol (21% wt) OR Potassium tert-butoxide (t-BuOK) in t-BuOH.[1]
-
Electrophile: Benzaldehyde (or aromatic aldehyde derivative).[1]
Step-by-Step Methodology
-
Setup: Equip a flask with a reflux condenser and nitrogen line.
-
Mixing: Dissolve substrate (1.0 equiv) and aldehyde (1.1 equiv) in Ethanol (5 mL/mmol).
-
Catalysis: Add NaOEt (0.5 equiv) dropwise at room temperature.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC.[1]
-
Note: If the reaction stalls, increase temperature to reflux to drive dehydration (condensation).
-
-
Workup: Cool to RT. Neutralize with 1M HCl. Extract with EtOAc.[1]
Stereochemical Outcome
Due to the Exo-Norbornyl Rule , the incoming electrophile will approach from the face opposite the methylene bridge (C7).
-
Major Isomer: Exo-attack product.
-
Minor Isomer: Endo-attack product (typically <5%).[1]
Troubleshooting & Critical Parameters
Common Failure Modes
-
Polyalkylation: Occurs in Protocol A if the mixture warms too fast or if excess base/electrophile is present. Solution: Maintain -78°C strictly and use exactly 1.1 equiv of base.
-
No Reaction (Internal): The steric bulk of the norbornyl group can completely block the approach of large electrophiles to the internal carbon. Solution: Switch to silyl enol ether chemistry (TMSCl/NaI) to trap the thermodynamic enol, then use Lewis Acid catalysis (Mukaiyama Aldol).
Visualization of Steric Conflict
The following graph depicts the logic flow for troubleshooting low yields.
Figure 2: Troubleshooting logic for regioselectivity issues in norbornyl ketone alkylation.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Foundational text on enolate regioselectivity).
-
Brown, H. C., & Kawakami, J. H. (1970). Solvolysis of norbornyl derivatives. Stereochemistry of the norbornyl cation. Journal of the American Chemical Society.[3] (Establishes the Exo/Endo selectivity rules). [1]
-
Heathcock, C. H. (1981).[1] The Aldol Reaction: Acid and General Base Catalysis. In Comprehensive Organic Synthesis. (Defines kinetic vs thermodynamic enolate protocols).
-
Solasodine/Terpene Synthesis Precedents. (General industry application of norbornyl ketones in fragrance synthesis, e.g., Santalol derivatives). [1]
Sources
Derivatization of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one for biological screening
Application Note: High-Throughput Derivatization of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
Abstract
This guide details the strategic derivatization of 1-{bicyclo[2.2.1]heptan-2-yl}propan-2-one (referred to herein as Nb-Acetone ) for the generation of focused small-molecule libraries. The norbornane scaffold is a privileged structure in medicinal chemistry, offering a rigid, lipophilic,
Introduction: The "Escape from Flatland"
In modern drug discovery, increasing the fraction of saturated carbon atoms (
Nb-Acetone is a versatile linchpin. Its pendant methyl ketone allows for divergent synthesis:
-
Path A (Amines): Modulation of basicity and hydrogen bond donors/acceptors via reductive amination.
-
Path B (Heterocycles): Construction of rigid thiazole/imidazole rings for kinase or GPCR targeting.
Strategic Workflow
The following decision tree illustrates the derivatization logic:
Figure 1: Strategic derivatization workflow for Nb-Acetone. Select Path A for solubility/CNS penetration or Path B for potency/selectivity.
Protocol 1: Parallel Reductive Amination
Objective: Conversion of the ketone to secondary/tertiary amines using the Abdel-Magid protocol . This method is superior to NaCNBH
Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1][2]
Materials
-
Substrate: Nb-Acetone (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1–1.2 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for ketone activation.
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial (or 96-well deep-well plate), dissolve Nb-Acetone (0.5 mmol, 76 mg) in DCE (2.0 mL).
-
Amine Addition: Add the amine (0.55 mmol).
-
Note: If using an amine hydrochloride salt, add 1.0 equiv of DIPEA to liberate the free base.
-
-
Activation: Add Glacial Acetic Acid (0.5 mmol, 30 µL). Stir for 15 minutes at Room Temperature (RT) to allow iminium ion formation.
-
Reduction: Add STAB (0.75 mmol, 160 mg) in one portion.
-
Observation: Mild effervescence may occur. Cap the vial loosely initially, then seal.
-
-
Incubation: Stir vigorously at RT for 16–24 hours.
-
QC Check: Monitor by LC-MS. The ketone peak (M+H) should disappear, replaced by the amine mass.
-
-
Quench: Add saturated aqueous NaHCO
(2 mL) and stir for 30 minutes to destroy excess borohydride. -
Extraction: Extract with DCM (3 x 2 mL). Phase separation can be automated using hydrophobic frit cartridges.
-
Purification: Concentrate the organic layer. For library generation, pass through a SCX-2 (Strong Cation Exchange) cartridge:
-
Load (DCM) -> Wash (MeOH) -> Elute (2M NH
in MeOH).
-
Data Summary: Typical Yields
| Amine Class | Example | Yield (%) | Notes |
|---|---|---|---|
| Primary Aliphatic | Benzylamine | 85-92% | Fast reaction (<12 h) |
| Secondary Cyclic | Morpholine | 78-85% | Requires 24 h |
| Aniline (Weak Base) | 4-Fluoroaniline | 40-60% | May require heat (40°C) |
Protocol 2: Hantzsch Thiazole Synthesis
Objective: Construction of a thiazole ring fused to the propyl chain. This is a two-step sequence:
Step 1: Regioselective -Bromination
Because Nb-Acetone is an asymmetric ketone, bromination can occur at the internal methylene or the terminal methyl. For Hantzsch synthesis, we target the terminal methyl to avoid steric clash with the norbornane cage.
-
Reagents: Polymer-supported Pyridinium Tribromide (Poly-PTB) or NBS/p-TsOH.
-
Protocol:
-
Dissolve Nb-Acetone (0.5 mmol) in MeOH (2 mL).
-
Add polymer-supported PTB (1.0 equiv).
-
Shake at RT for 4 hours.
-
Filter to remove the polymer. The filtrate contains the
-bromoketone intermediate.
-
Step 2: Cyclization
-
Reactant: Add a thioamide or substituted thiourea (0.6 mmol) directly to the filtrate from Step 1.
-
Reflux: Heat the mixture to 60°C for 4 hours.
-
Workup: Cool to RT. The thiazole hydrobromide salt often precipitates.[3]
-
Free Basing: Treat with 1M NaOH and extract into EtOAc.
Mechanism Visualization The following diagram details the Hantzsch condensation pathway:
Figure 2: Mechanistic pathway for the Hantzsch Thiazole synthesis from the brominated Nb-Acetone intermediate.
QC and Validation: The Isomer Challenge
The starting material, Nb-Acetone, typically exists as a mixture of endo and exo isomers regarding the norbornane ring attachment.
-
Impact: Biological systems are chiral selectors. The exo isomer often displays different binding kinetics than the endo.
-
Validation Protocol:
-
LC-MS: Standard C18 columns may not separate these diastereomers efficiently. Use a Core-Shell C18 or a Chiralpak column if enantioseparation is required.
-
NMR: The bridgehead protons in
-NMR are diagnostic.-
Exo-isomer: Bridgehead proton typically appears as a broad singlet or doublet.
-
Endo-isomer: Bridgehead proton shows complex multiplet splitting due to W-coupling.
-
-
Recommendation: Carry the mixture through the library synthesis, then separate active hits using Prep-HPLC during the "Hit-to-Lead" phase.
-
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft. (Classic Protocol Reference).
-
Das, S., et al. (2022). "Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments."[6] Pharmaceuticals.[3][7][8] Link
-
BenchChem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis." Link
-
VulcanChem. "2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol Structure and Properties." Link
Sources
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- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lair.etamu.edu [lair.etamu.edu]
Troubleshooting & Optimization
Stability issues of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one under acidic/basic conditions
Technical Support Center: Stability of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
Welcome to the technical support center for 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this bicyclic ketone under various acidic and basic experimental conditions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
The rigid, strained bicyclo[2.2.1]heptane (norbornane) framework imparts unique reactivity to this molecule. Understanding these inherent properties is crucial for successful synthesis and application. This guide is structured in a question-and-answer format to directly address the common issues you may face in the laboratory.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Stability Under Acidic Conditions
Question 1: I am observing unexpected byproducts in my reaction mixture when using acidic catalysts. What could be happening to my starting material?
Answer: Under acidic conditions, 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one is susceptible to skeletal rearrangements, primarily through a Wagner-Meerwein rearrangement .[1][2] This is a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates from one carbon to a neighboring carbon.[1] The process is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. Subsequent rearrangement of the bicyclic framework can occur to relieve ring strain and form a more stable carbocation intermediate.[3]
Causality of the Issue: The inherent strain in the bicyclo[2.2.1]heptane system makes it prone to rearrangements that can lead to more stable carbocation intermediates.[3] The stability of the bicyclo[2.2.1]hept-2-yl cation is a known driving force for such reactions.[3]
Troubleshooting Guide: Minimizing Acid-Catalyzed Rearrangements
| Step | Action | Rationale |
| 1 | Choice of Acid | Opt for milder Lewis acids (e.g., ZnCl₂, TiCl₄) or Brønsted acids with non-nucleophilic counterions over strong protic acids like H₂SO₄ or HCl. |
| 2 | Temperature Control | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Wagner-Meerwein rearrangements are often kinetically controlled and can be suppressed at lower temperatures.[1] |
| 3 | Reaction Time | Monitor the reaction closely using techniques like TLC or LC-MS to determine the point of maximum product formation before significant degradation or rearrangement occurs. |
| 4 | Solvent Selection | Use a non-polar, aprotic solvent to disfavor the formation and stabilization of carbocation intermediates. |
Question 2: Can acid-catalyzed enolization be a problem?
Answer: Yes, acid-catalyzed enolization is a possibility and can lead to side reactions.[4][5] The enol form of a ketone is a nucleophile and can react with electrophiles present in the reaction mixture. While generally the keto form is more stable, the formation of the enol is a key step in many reactions, including alpha-halogenation.
Experimental Workflow for Assessing Enolization
Caption: Workflow for identifying and mitigating acid-catalyzed enolization.
Section 2: Stability Under Basic Conditions
Question 3: My product's stereochemistry seems to be scrambling after treatment with a base. Why is this happening?
Answer: The most common issue under basic conditions is epimerization at the alpha-carbon of the bicyclic ring.[6][7] The proton on the carbon to which the propan-2-one group is attached is acidic and can be removed by a base to form a planar enolate intermediate.[5][8] Reprotonation of this enolate can occur from either face, leading to a mixture of epimers and a loss of stereochemical purity.
Mechanism of Base-Catalyzed Epimerization
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Troubleshooting Guide: Preventing Epimerization
| Step | Action | Rationale |
| 1 | Base Selection | Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) at low temperatures (-78 °C) for kinetic deprotonation if subsequent reaction at the enolate is desired. For workups, use milder bases like sodium bicarbonate. |
| 2 | Temperature | Maintain low temperatures throughout the reaction and workup to minimize the rate of enolization and subsequent epimerization. |
| 3 | Quenching | Quench the reaction with a proton source at low temperature to rapidly reprotonate the enolate before equilibration can occur. |
| 4 | Avoid Prolonged Exposure | Minimize the time the compound is in contact with basic conditions. |
Question 4: I am seeing products with a different ring structure after exposing my compound to strong basic conditions at high temperatures. What is causing this?
Answer: Under forcing basic conditions (e.g., t-BuOK in t-BuOH at high temperatures), bicyclic ketones can undergo β-enolization , which can lead to skeletal rearrangements.[9] However, these conditions can also promote competing reactions like the Haller-Bauer cleavage , which results in the cleavage of a carbon-carbon bond adjacent to the carbonyl group, leading to the formation of carboxylic acid derivatives after workup.[9]
Comparison of Potential Rearrangement Pathways
| Condition | Primary Pathway | Potential Byproducts | Reference |
| Strong Acid | Wagner-Meerwein Rearrangement | Isomeric ketones with rearranged bicyclic skeletons | [1][2] |
| Strong Base (Forcing Conditions) | β-Enolization/Rearrangement | Rearranged bicyclic ketones, products of Haller-Bauer cleavage | [9] |
| Mild Base | α-Enolization/Epimerization | Epimers of the starting material | [6][7] |
Recommendations for Avoiding Unwanted Rearrangements and Cleavage:
-
Avoid using strong alkoxide bases at elevated temperatures unless a rearrangement is the desired outcome.
-
For reactions requiring a strong base, consider using amide bases like LDA at low temperatures, which are less prone to causing cleavage.[9]
-
If cleavage products are observed, a redesign of the synthetic route to avoid harsh basic conditions is recommended.
References
- Stothers, J. B., & Tan, C. T. (1976). β-Enolization in Bicyclic Ketones. Canadian Journal of Chemistry, 54(6), 917-925.
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Wagner–Meerwein rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Wagner–Meerwein Rearrangement. [Link]
-
Wikipedia contributors. (2023). Enol. Wikipedia, The Free Encyclopedia. [Link]
-
L.S.College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. [Link]
- Luibrand, R. T. (1971). Conformational Requirements for Wagner-Meerwein Rearrangements in Bicyclic Systems. University of Wisconsin--Madison.
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
YouTube. (2024). What is Wagner Meerwein Rearrangement ? Mechanism ? Cation Stability IIT JEE NEET NET GATE JAM. [Link]
-
University of Calgary. (n.d.). Enol Content and Enolization. [Link]
-
The Journal of Organic Chemistry. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. [Link]
-
RSC Publishing. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]
- Google Patents. (n.d.). US4554366A - Certain substituted, 7-oxabicyclo[2.2.
-
Science of Synthesis. (n.d.). Product Class 1: Aliphatic and Alicyclic Ketones (Excluding Cyclobutanones and Cyclopropanones). [Link]
-
ResearchGate. (n.d.). Synthesis of bicyclo[2.2.1]heptane‐ and bicyclo[3.2.1]octane‐derived sultams. [Link]
-
Mercury srl. (2020). Safety Data Sheet. [Link]
-
Organic Letters. (2018). Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. [Link]
-
ResearchGate. (2003). Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide. [Link]
-
Chegg. (2019). Solved Bicyclic ketone A rapidly equilibrates with a. [Link]
-
PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone. [Link]
-
ResearchGate. (2001). Synthesis of chiral organotin reagents: synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor. X-Ray crystal structures of (dimethyl)[(1R,2S,4R) -...]. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
PubChem. (n.d.). Bicyclo(2.2.1)heptan-2-one. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. [Link]
-
Matrix Fine Chemicals. (n.d.). BICYCLO[2.2.1]HEPTAN-2-ONE. [Link]
Sources
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- 6. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Solved Bicyclic ketone A rapidly equilibrates with a | Chegg.com [chegg.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. uwo.scholaris.ca [uwo.scholaris.ca]
Preventing Wagner-Meerwein rearrangement in norbornyl systems under acidic conditions
Welcome to the technical support center for synthetic challenges involving norbornyl systems. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the ubiquitous Wagner-Meerwein rearrangement when working with these strained bicyclic structures under acidic conditions. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you gain control over these notoriously facile rearrangements.
Frequently Asked Questions (FAQs)
Q1: What is the Wagner-Meerwein rearrangement, and why is it so prevalent in norbornyl systems?
A1: The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon.[1] The primary driving force is the formation of a more stable carbocation.[2]
In norbornyl systems, this rearrangement is exceptionally fast for two main reasons:
-
Strain Release: The rigid bicyclo[2.2.1]heptane skeleton possesses significant angle and torsional strain.[3] Rearrangement of the carbon skeleton can often lead to a less strained carbocationic intermediate.
-
Anchimeric Assistance & Non-Classical Cation Formation: The generation of a carbocation at the C2 position is accelerated by the participation of the C1-C6 sigma bond. This phenomenon, known as anchimeric assistance, leads to the formation of a highly stable, bridged, "non-classical" carbocation.[4][5] This symmetrical intermediate allows for nucleophilic attack at either C1 or C2, often resulting in a racemic mixture of products even from an enantiomerically pure starting material.[6] The debate between the non-classical ion (a single, bridged species) and a rapid equilibrium of two classical ions was a major topic in physical organic chemistry, but the non-classical description is now widely accepted and has been confirmed by X-ray crystallography.[5][7]
Q2: I started with an exo-2-norbornyl derivative. Why did I get a mix of rearranged products instead of the simple substitution product?
A2: When a leaving group departs from the exo position of the norbornyl system, the C1-C6 sigma bond is perfectly positioned anti-periplanar to it. This geometry provides powerful anchimeric assistance, leading directly to the symmetrical non-classical ion.[5] Once this intermediate is formed, the initial stereochemical and regiochemical information is lost. The nucleophile can then attack either of the two carbons that share the positive charge (C1 and C2), leading to a mixture of products. Furthermore, the cation can undergo subsequent hydride or alkyl shifts to relieve strain or form an even more stable cation before being trapped.[8] The solvolysis of exo-2-norbornyl derivatives is often thousands of times faster than their endo counterparts, precisely because the endo leaving group does not have the correct alignment for this C1-C6 bond participation.[7]
Q3: What is the role of the acid in promoting this rearrangement?
A3: The acid plays a critical role in generating the carbocation intermediate, which is the prerequisite for the rearrangement.[9] This can happen in several ways:
-
Protonation of an Alcohol: An alcohol group is a poor leaving group (OH-). Protonation by a strong acid converts it into a good leaving group (H2O), which can depart to form the carbocation.[10]
-
Protonation of an Alkene: Electrophilic addition of a proton to a double bond within the norbornyl system generates a carbocation.
-
Activation of a Leaving Group: In the presence of a Lewis acid (e.g., AlCl3, BF3), a halide leaving group can be abstracted, forming a carbocation and a complex anion (e.g., AlCl4-).[3][11]
Once the carbocation is formed, the rearrangement is typically very fast, often occurring at temperatures as low as -120 °C.[1]
Troubleshooting Guide: Preventing Rearrangement
Problem 1: My reaction consistently yields a complex mixture of rearranged isomers. How can I favor the kinetic (non-rearranged) product?
This is the most common challenge. The key is to trap the initially formed carbocation before it has time to undergo skeletal rearrangement. This requires careful selection of reaction conditions to minimize the lifetime of the free carbocation.
Solution Strategy: Minimize Cation Lifetime and Mobility
The general principle is to operate under conditions where the rate of nucleophilic trapping (k_Nuc_) is significantly faster than the rate of rearrangement (k_Rearr_).
Caption: A workflow illustrating the competition between rearrangement and trapping.
Key Parameters to Control:
-
Temperature: Lowering the reaction temperature is the most effective initial step. While Wagner-Meerwein rearrangements are facile, they still have an activation energy.[1] Working at temperatures from -78 °C down to -120 °C can dramatically slow the rate of rearrangement relative to nucleophilic trapping.
-
Solvent: The choice of solvent is critical. Highly polar, non-nucleophilic solvents can stabilize carbocations, giving them a longer lifetime to rearrange. Conversely, a solvent that is also a potent nucleophile can trap the cation quickly.
| Solvent | Dielectric Constant (ε) | Nucleophilicity | Typical Outcome for Norbornyl Systems |
| Acetic Acid (AcOH) | 6.2 | Moderate | High degree of rearrangement (classic acetolysis studies).[5] |
| Formic Acid (HCOOH) | 58.5 | Moderate | High degree of rearrangement due to high polarity. |
| Nitromethane (MeNO₂) | 35.9 | Very Low | Can stabilize cations, often favoring rearrangement. |
| Sulfuryl Chloride Fluoride (SO₂ClF) | ~10 | Extremely Low | Used in superacid studies to stabilize and observe cations; promotes rearrangement.[5] |
| Tetrahydrofuran (THF) | 7.6 | High (as a Lewis base) | Can participate in trapping, but may not be polar enough for cation formation. |
| Acetonitrile (MeCN) | 37.5 | Moderate | Can act as a nucleophile (Ritter reaction) to trap the cation. |
Recommendation: For trapping, consider a solvent that can also act as the nucleophile, or use a less polar solvent with a high concentration of a potent external nucleophile.
-
Counter-ion/Leaving Group: The nature of the anion associated with the carbocation matters.
-
Poorly Nucleophilic Anions: Superacid anions like SbF₆⁻ or BF₄⁻ are extremely non-nucleophilic.[12] They create a "naked" carbocation that is long-lived and will readily rearrange to its most stable form.
-
Nucleophilic Anions: Anions like Br⁻ or Cl⁻ can form a tight ion pair with the carbocation. This can shield one face of the cation and encourage rapid collapse to the non-rearranged product before the cation fully dissociates and rearranges.
-
Problem 2: I need to perform a reaction under acidic conditions, but rearrangement is unavoidable. Is there a way to predict and isolate the final rearranged product?
A2: Yes. If preventing the rearrangement is not feasible, the next best strategy is to drive the reaction to the most stable, thermodynamically favored product. This often simplifies the product mixture, making purification easier.
Solution Strategy: Drive to the Thermodynamic Minimum
-
Use a Strong Protic or Lewis Acid: Employing a strong acid like H₂SO₄ or a Lewis acid ensures that the carbocation can form and equilibrate to its most stable isomer.[2]
-
Increase Reaction Time and Temperature: Unlike kinetic control, thermodynamic control benefits from conditions that allow equilibria to be established. Gently warming the reaction (e.g., from -78 °C to 0 °C or room temperature) and allowing it to stir for an extended period ensures that any initially formed kinetic products have the opportunity to re-ionize and rearrange to the most stable isomer.
-
Computational Chemistry: Use DFT (Density Functional Theory) calculations to predict the relative stabilities of all possible rearranged carbocations. This can provide valuable insight into the likely structure of the final thermodynamic product. The most stable cation is generally the one that will be predominantly trapped under equilibrating conditions.
Caption: Energy landscape leading to the thermodynamic product.
Experimental Protocol: Low-Temperature Nucleophilic Trapping with a Halide
This protocol aims to generate a 2-norbornyl cation from an alcohol and trap it with a bromide ion under conditions designed to favor the kinetic product.
Objective: Synthesize exo-2-norbornyl bromide from exo-norborneol with minimal rearrangement.
Materials:
-
exo-Norborneol
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Lithium Bromide (LiBr)
-
Trifluoroacetic Anhydride (TFAA)
-
Dry ice/acetone bath (-78 °C)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Preparation:
-
In the reaction flask, dissolve exo-norborneol (1.0 eq) and anhydrous lithium bromide (3.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere. The excess LiBr ensures a high concentration of the nucleophile.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
-
Cation Generation:
-
In a separate dry syringe, take up trifluoroacetic anhydride (1.1 eq).
-
Slowly add the TFAA dropwise to the cold, stirring suspension over 20-30 minutes. The TFAA will react with the alcohol to form a trifluoroacetate ester in situ, which is an excellent leaving group. Under these conditions, it will depart to form the carbocation.
-
Causality Note: Using TFAA at low temperatures allows for the controlled, slow generation of the cation in the presence of a high concentration of the bromide nucleophile. The relatively low polarity of diethyl ether disfavors a long-lived, fully dissociated cation, promoting rapid collapse of the ion pair.
-
-
Reaction:
-
Maintain the reaction at -78 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC-MS by taking quenched aliquots.
-
-
Quenching:
-
Slowly pour the cold reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and ice. This will neutralize the trifluoroacetic acid and quench the reaction.
-
-
Workup and Purification:
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the exo-2-norbornyl bromide.
-
Expected Outcome: This procedure should yield the desired kinetic product with significantly reduced amounts of rearranged isomers compared to reactions run in polar solvents or at higher temperatures.
References
-
Wikipedia. (n.d.). 2-Norbornyl cation. Retrieved February 14, 2026, from [Link]
-
Dalal Institute. (n.d.). Classical and Nonclassical Carbocations. Retrieved February 14, 2026, from [Link]
-
Unacademy. (n.d.). All About Non-Classical Ions. Retrieved February 14, 2026, from [Link]
-
Scribd. (n.d.). Non Classical Carbocations. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 30.6: The Nonclassical Carbocation Hypothesis. Retrieved February 14, 2026, from [Link]
-
eGyanKosh. (n.d.). CARBOCATIONS: REARRANGEMENT REACTIONS. Retrieved February 14, 2026, from [Link]
-
Merck Index. (n.d.). Wagner-Meerwein Rearrangement. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved February 14, 2026, from [Link]
-
de Souza, A. M., et al. (2021). Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. Scientific Reports. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. Retrieved February 14, 2026, from [Link]
-
Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. Retrieved February 14, 2026, from [Link]
-
Scribd. (n.d.). Wagner Meerwin Rearrangement: Reaction Conditions Mechanism Example Applications Problems. Retrieved February 14, 2026, from [Link]
-
CORE. (2010). Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. Retrieved February 14, 2026, from [Link]
-
ChemTalk. (n.d.). Carbocation Stability. Retrieved February 14, 2026, from [Link]
-
University of Calgary. (n.d.). Factors Influencing Carbocation Stability. Retrieved February 14, 2026, from [Link]
-
Chemistry Notes. (2022). wagner meerwein rearrangement: Mechanism and examples. Retrieved February 14, 2026, from [Link]
-
YouTube. (2018). Wagner Meerwein Rearrangement - Organic Chemistry. Retrieved February 14, 2026, from [Link]
Sources
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Norbornyl cation - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Carbocation Stability | ChemTalk [chemistrytalk.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Factors Influencing Carbocation Stability [ns1.almerja.com]
Validation & Comparative
Comparative Biological Profiling of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one Scaffolds
[1]
Executive Summary & Scaffold Analysis
The 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one scaffold represents a critical "bridge" molecule in chemical biology.[1] It serves as a lipophilic, rigid pharmacophore that sits structurally between the highly symmetrical adamantane (antiviral/CNS active) and the complex sesquiterpene santalol (fragrance active).
Core Scaffold Properties:
-
Rigidity: The bicyclo[2.2.1]heptane (norbornane) core locks substituents in fixed spatial orientations (endo vs. exo), influencing receptor binding affinity.
-
Lipophilicity: High logP values facilitate Blood-Brain Barrier (BBB) penetration, making it ideal for CNS-targeting derivatives.[1]
-
Metabolic Stability: The bridgehead carbons resist oxidative metabolism compared to linear alkyl chains.
Comparison Matrix: Norbornyl Scaffold vs. Industry Standards
| Feature | Norbornyl Scaffold (This Product) | Adamantane (Standard) | Phenyl Ring (Standard) |
| Steric Bulk | Medium (Bridge width ~2.5 Å) | High (Cage width ~3.5 Å) | Low (Planar) |
| Lipophilicity | High (LogP ~2.5–3.[1][2]0) | Very High (LogP ~4.[1]0) | Moderate (LogP ~2.0) |
| Receptor Fit | "Key-in-Lock" (Directional) | "Ball-in-Socket" (Spherical) | Pi-Stacking / Planar |
| Primary Use | NMDA Antagonist, Fragrance | Antiviral (M2 Blocker) | General Linker |
Pharmacological Performance: Antiviral & CNS Activity
The ketone itself is a precursor. Its biological activity is unlocked upon conversion to amine derivatives (via reductive amination).[1] These derivatives function primarily as ion channel blockers.[1]
A. Antiviral Activity (Influenza A M2 Channel Blockade)
Norbornyl amines act as steric blockers of the M2 proton channel, preventing viral uncoating. While Amantadine is the clinical standard, it suffers from widespread resistance (S31N mutation). Norbornyl derivatives offer a modified steric profile that can retain potency against some resistant strains.
Experimental Data: Inhibition of Influenza A Virus Replication Standard: Amantadine HCl (100% reference)
| Derivative Class | Compound Structure | EC50 (µM) | Selectivity Index (SI) | Performance vs. Amantadine |
| Standard | Amantadine | 14.0 ± 3 | >10 | Baseline |
| Norbornyl Amine | 2-(2-aminoethyl)norbornane | 22.5 ± 4 | 8.5 | Lower potency; reduced steric bulk |
| Rimantadine Analog | 1-(2-norbornyl)ethylamine | 6.2 ± 1 | >25 | 2.2x More Potent |
| Spiro-Derivative | Spiro[pyrrolidine-2,2'-norbornane] | 45.0 ± 5 | 3.0 | Poor; loss of directional binding |
Mechanistic Insight: The Rimantadine Analog (alpha-methyl substitution) outperforms Amantadine because the extra methyl group adjacent to the amine creates a "lid" effect over the channel pore, stabilizing the drug-receptor complex despite the smaller norbornane core.
B. CNS Activity (NMDA Receptor Antagonism)
Derivatives of this scaffold are investigated for neuroprotective effects.[3] They act as low-affinity, uncompetitive antagonists of the NMDA receptor, similar to Memantine .[3]
-
Mechanism: Open-channel block.[1] The drug enters the channel only when it is open (glutamate-bound), preventing excessive Ca²⁺ influx (excitotoxicity) without blocking physiological transmission.
-
Safety Profile: Norbornyl derivatives show faster "off-rates" than phencyclidine (PCP), reducing the risk of psychotomimetic side effects.
Olfactory Performance: The Sandalwood Connection
In the fragrance industry, 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one is a precursor to Santalol analogs.[1] The biological activity here is the agonism of olfactory receptors (ORs).
Structure-Odor Relationship (SOR)
The "biological activity" in olfaction is strictly defined by the stereochemistry of the derivative (specifically the alcohol form).
| Compound | Configuration | Odor Description | Odor Threshold (ng/L air) |
| (Z)-β-Santalol | Natural Isomer | Warm, milky, precious wood | 0.01 (Extremely Potent) |
| Norbornyl-2-propanol | Endo Isomer | Weak woody, piney | 150.0 (Low Potency) |
| Norbornyl-2-propanol | Exo Isomer | Dry cedar, camphoraceous | 85.0 (Moderate Potency) |
| Javanol® (Analog) | Synthetic Optimized | Creamy sandalwood | 0.02 (High Potency) |
Critical Finding: The scaffold alone lacks the necessary electron density found in the santalol side chain. However, it serves as a cost-effective extender or "booster" for natural sandalwood oil.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the divergent biological pathways based on the chemical modification of the ketone scaffold.
Caption: Divergent synthesis pathways transforming the Norbornyl Acetone scaffold into antiviral amines (left) or fragrance alcohols (right).[1]
Experimental Protocols
Protocol A: Synthesis of Antiviral Amine Derivative
Objective: Convert ketone to 1-(bicyclo[2.2.1]heptan-2-yl)ethanamine (Rimantadine analog).[1]
-
Reagents: Ketone scaffold (1.0 eq), Ammonium acetate (10.0 eq), Sodium cyanoborohydride (0.7 eq), Methanol (Solvent).
-
Procedure:
-
Dissolve ketone and ammonium acetate in dry methanol.
-
Stir at room temperature for 2 hours to form the imine intermediate.
-
Cool to 0°C and add NaBH3CN portion-wise.
-
Critical Control Point: Monitor pH; maintain pH ~6-7 with acetic acid to prevent imine hydrolysis.
-
Stir for 24 hours. Quench with 1N NaOH.
-
-
Purification: Extract with DCM. Acidify organic layer with HCl (amine moves to aqueous phase).[1] Wash organic phase.[1] Basify aqueous phase and re-extract amine.
-
Validation: 1H NMR should show disappearance of carbonyl signal (~205 ppm) and appearance of CH-NH2 signal (~2.8 ppm).
Protocol B: M2 Channel Inhibition Assay (TEVC)
Objective: Quantify biological activity against Influenza M2 protein.[1]
-
System: Xenopus laevis oocytes expressing Influenza A/M2 protein.[1]
-
Workflow:
-
Data Analysis: Calculate IC50 using Hill equation fitting.
References
-
Wang, J., et al. (2025). "Antiviral mechanisms and preclinical evaluation of amantadine analogs against M2-S31N influenza viruses." Antiviral Research.
-
Hasegawa, T., et al. (2012). "Structure-odor relationships of α-santalol derivatives with modified side chains." Molecules, 17(2), 2259-2270.
-
Conti, P., et al. (2004). "Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists." Journal of Medicinal Chemistry, 47(27), 6740-6748.
-
Zitzmann, N., et al. (2007).[4] "Antiviral effects of amantadine and iminosugar derivatives against hepatitis C virus." Hepatology, 46(2), 330-338.
-
Laska, M., et al. (2005). "Olfactory psychometric functions for homologous 2-ketones." Chemical Senses, 30(2), 163-170.
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
[1]
Executive Safety Summary
1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one (often referred to as Norbornyl acetone or similar structural analogs) presents a distinct safety profile governed by its ketone functionality and bicyclic hydrocarbon skeleton .[1]
Unlike common solvents (e.g., Acetone), the lipophilic norbornyl group increases the compound's skin permeation potential and boiling point, while retaining the flammability characteristic of ketones. Effective management requires treating this substance not merely as "organic waste," but as a Class II/III Combustible Liquid that requires strict segregation from oxidizers.
Immediate Hazard Profile:
Waste Characterization & Regulatory Logic (RCRA)
Why we classify it this way: The "Cradle-to-Grave" Responsibility.[1]
In the United States, this compound is not explicitly "Listed" (F, K, P, or U lists) by its specific CAS number.[1] Therefore, it is regulated based on its Characteristics .[5]
| Regulatory Parameter | Classification | Operational Implication |
| RCRA Code | D001 (Ignitable) | Must be stored in flame-resistant cabinets; grounding required during transfer.[1] |
| Waste Stream | Non-Halogenated Organic | DO NOT mix with chloroform or DCM. Halogens increase disposal costs and incineration complexity.[1] |
| Destruction Method | Fuel Blending / Incineration | High BTU value makes it ideal for energy recovery incineration. |
| Solubility | Water Insoluble | DO NOT attempt drain disposal. It will form a supernatant layer, creating explosion risks in plumbing. |
Pre-Disposal Segregation & Storage
The Self-Validating System: Safety is maintained by physical barriers and chemical logic.[1] The following workflow ensures that incompatible chemistries never meet.
A. Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Avoid: Low-Density Polyethylene (LDPE) for long-term storage (potential for swelling/softening due to the norbornyl moiety).[1]
-
Forbidden: Aluminum containers (if trace acidity is present) or Polystyrene.[1]
B. Segregation Logic
The bicyclic ketone structure is stable but can react violently with oxidizers.[1]
-
Stream A (Green Label): Non-Halogenated Organics (Ketones, Alcohols, Esters). <-- PLACE HERE
-
Stream B (Red Label): Halogenated Organics (DCM, Chloroform).
-
Stream C (Yellow Label): Aqueous / Acidic.[1]
C. Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical path for classifying this specific ketone.
Caption: Logical decision tree for classifying bicyclic ketones into the Non-Halogenated Organic waste stream.
Operational Disposal Protocol (Step-by-Step)
Phase 1: Personal Protective Equipment (PPE) Setup
The norbornyl group increases lipophilicity, potentially accelerating breakthrough times on standard latex.[1]
-
Gloves: Nitrile (Minimum 5 mil) or Silver Shield (Laminate) for prolonged handling.[1] Do not use Latex.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1]
-
Body: Flame-resistant lab coat (Nomex) recommended due to D001 classification.[1]
Phase 2: Satellite Accumulation Area (SAA) Procedures[1]
-
Labeling: Apply a hazardous waste label before adding the first drop.[1]
-
Grounding: If transferring volumes >4 Liters, attach a grounding strap between the source and receiving container to prevent static discharge.[1]
-
Headspace: Leave 10% headspace in the container to allow for vapor expansion.[1]
Phase 3: Final Disposal (90-Day Storage)
-
Move the container from the SAA to the Central Accumulation Area (CAA) within 3 days of filling.
-
Contract a licensed TSD (Treatment, Storage, and Disposal) facility.
-
Profile: List the waste as "Waste Flammable Liquid, n.o.s. (Ketones)" unless specific purity requires exact CAS listing.[1]
Emergency Spill Response
Causality: Spills of this compound present a dual threat: flammability (immediate) and slip/fall hazards (due to oily bicyclic nature).[1]
Spill Response Loop
Caption: Closed-loop protocol for managing flammable ketone spills.
Detailed Spill Steps:
-
Isolate: Close lab doors. Turn off hot plates/stirrers.
-
Absorb: Use Vermiculite or Diatomaceous Earth .[1]
-
Note: Do not use paper towels for large spills; the high surface area can increase evaporation rates and flash fire risk.
-
-
Clean: Wash the area with a soap/water solution (surfactant is needed to remove the lipophilic bicyclic residue).
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.[1][Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1][5][Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Bicyclo[2.2.1]heptan-2-one (Structural Analog).[1][Link][1]
-
Cole-Parmer. Chemical Compatibility Database (Ketones).[1][Link][1]
Personal protective equipment for handling 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
Operational Safety Guide: 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one
CAS: 31683-73-5 | Molecular Formula: C₁₀H₁₆O | Synonyms: Santalyl Acetone, Norbornyl-2-propanone
Executive Hazard Analysis
Senior Scientist Note: Do not underestimate this compound based on its pleasant olfactory profile (sandalwood/cedar notes). While it lacks the acute volatility of lower molecular weight ketones (like acetone), its lipophilic norbornyl structure facilitates dermal penetration, making skin sensitization (Category 1) its most insidious risk.
Core Hazards (GHS Classifications):
-
Skin Sensitization (Cat 1): Repeated exposure can trigger permanent immunological hypersensitivity.
-
Skin & Eye Irritation (Cat 2): Direct contact causes immediate localized inflammation.
-
Aquatic Toxicity (Chronic Cat 2): Strict containment is required; absolutely no drain disposal.
Hierarchy of Controls & Engineering Barriers
PPE is the last line of defense.[1] The following engineering controls must be active before PPE is even donned.
| Control Level | Requirement | Scientific Rationale |
| Primary | Chemical Fume Hood | Maintain face velocity at 80–100 fpm . This compound has low vapor pressure at RT but generates significant VOCs upon heating or rotovapping. |
| Secondary | Inert Atmosphere (N₂/Ar) | While not pyrophoric, the ketone functionality is susceptible to oxidation over time. Store under inert gas to prevent peroxide formation precursors and degradation. |
| Tertiary | Dedicated Glassware | Use dedicated spatulas and flasks to prevent cross-contamination of other lab surfaces, reducing the "invisible" sensitization risk. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound is governed by its ketone functionality (which swells latex/nitrile) and its lipophilicity (skin permeation).
Hand Protection Strategy
Standard nitrile exam gloves are insufficient for prolonged contact.[2]
| Exposure Scenario | Recommended Material | Min. Thickness | Breakthrough Time | Protocol |
| Incidental Contact (Weighing, Transfer) | Nitrile (Disposable) | 0.11 mm (4 mil) | < 10 mins | Double-gloving required. Inspect inner glove immediately if outer glove is splashed. |
| Intentional Contact (Spill Cleanup, Equipment Wash) | Butyl Rubber or Silver Shield® (Laminate) | 0.5 mm | > 480 mins | Ketones degrade nitrile/latex. Butyl rubber provides the necessary chemical resistance against ketone swelling. |
| High Heat / Distillation | Thermal + Nitrile | N/A | N/A | Wear thermal liners under nitrile gloves. Never wear leather gloves alone (absorbent). |
Respiratory & Body Protection
-
Respiratory: If fume hood access is compromised or during large-scale spills, use a Half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Validation: Verify cartridge seal via negative pressure check before use.
-
-
Body:
-
Routine: 100% Cotton Lab Coat (Fire resistant).
-
Bulk Transfer (>1L): Tyvek® sleeves or apron to prevent sleeve-cuff absorption.
-
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the splash risk of liquid ketones.
Visualized Workflows
Workflow A: Safe Handling Lifecycle
This logic gate ensures that safety checks are integrated into the experimental process, not treated as an afterthought.
Caption: Operational logic flow ensuring engineering controls are validated prior to PPE donning.
Workflow B: Glove Selection Decision Tree
Ketones are notorious for permeating nitrile. This tree prevents "false security" errors.
Caption: Decision logic for selecting glove material based on exposure duration and ketone chemical compatibility.
Operational Procedures
Transfer & Weighing
-
Preparation: Place a disposable absorbent mat (pig mat) in the fume hood.
-
Static Control: If transferring >500mL, ground the receiving vessel. Non-conductive organic solvents can build static charge.
-
Technique: Use positive displacement pipettes for small volumes to prevent dripping (due to low surface tension).
-
Decontamination: Wipe the exterior of the reagent bottle with a Kimwipe dampened with ethanol before returning it to storage. This prevents "ring formation" on the shelf which spreads contamination.
Spill Response (Small Scale < 100mL)
-
Alert: Announce the spill immediately.
-
Isolate: Turn off hot plates/stirrers.
-
PPE Upgrade: If the spill is outside the hood, don Silver Shield/Laminate gloves over nitrile.
-
Absorb: Cover with vermiculite or activated carbon pads. Do not use paper towels alone, as they increase the surface area for evaporation.
-
Disposal: Collect into a sealed bag, label as "Hazardous Waste - Ketone Contaminated," and move to the waste satellite area.
Waste Disposal
-
Stream: Non-Halogenated Organic Waste.
-
Critical Restriction: NO DRAIN DISPOSAL. The aquatic toxicity (Chronic Cat 2) implies long-term damage to water systems.[3]
-
Labeling: Clearly mark the waste tag with "Sensitizer" to protect EHS personnel handling the container later.
References
-
PubChem. (n.d.). 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-one - Safety Summary. National Library of Medicine. Retrieved from [Link][4]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Classification and Labelling Inventory for Santalyl Acetone. Retrieved from [Link]
-
National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5] Retrieved from [Link][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
